

Application Notes and Protocols for DGY-09-192: An In Vitro Evaluation

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Compound of Interest

Compound Name: DGY-09-192

Cat. No.: B10827688

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Abstract

DGY-09-192 is a potent and selective bivalent degrader that targets Fibroblast Growth Factor Receptors 1 and 2 (FGFR1 and FGFR2) for proteasomal degradation.^{[1][2][3]} As a proteolysis-targeting chimera (PROTAC), **DGY-09-192** couples the pan-FGFR inhibitor BGJ398 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.^{[1][2][4]} This mechanism of action leads to the ubiquitination and subsequent degradation of FGFR1 and FGFR2, offering a promising therapeutic strategy for cancers driven by aberrant FGFR signaling.^{[1][5][6][7]} These application notes provide detailed protocols for key in vitro assays to characterize the activity of **DGY-09-192**, including its degradation selectivity and anti-proliferative effects.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of DGY-09-192

Cell Line	Genetic Alteration	IC50 (nM) of DGY-09-192	IC50 (nM) of DGY-09-192-Neg
KATO III	FGFR2 Amplification	1	77
CCLP1	FGFR1 Overexpression	17	232
ICC13-7	FGFR2 Fusion-Positive	40	689
CCLP-FP	Engineered FGFR2 Fusion	8	70

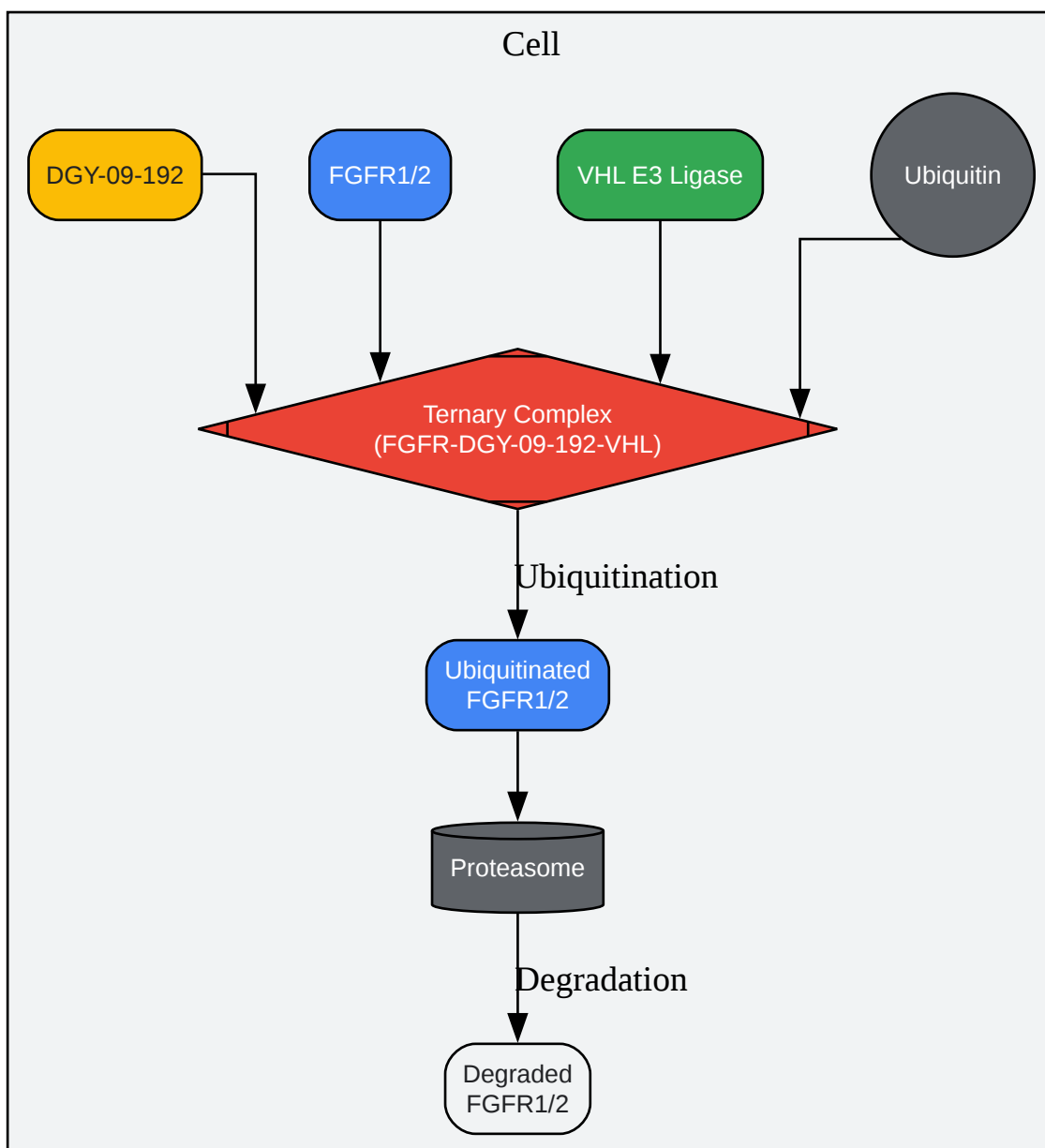
Data summarized from a study where cell viability was assessed after 72-hour treatment.[\[1\]](#)[\[3\]](#)
DGY-09-192-Neg is a negative control compound.

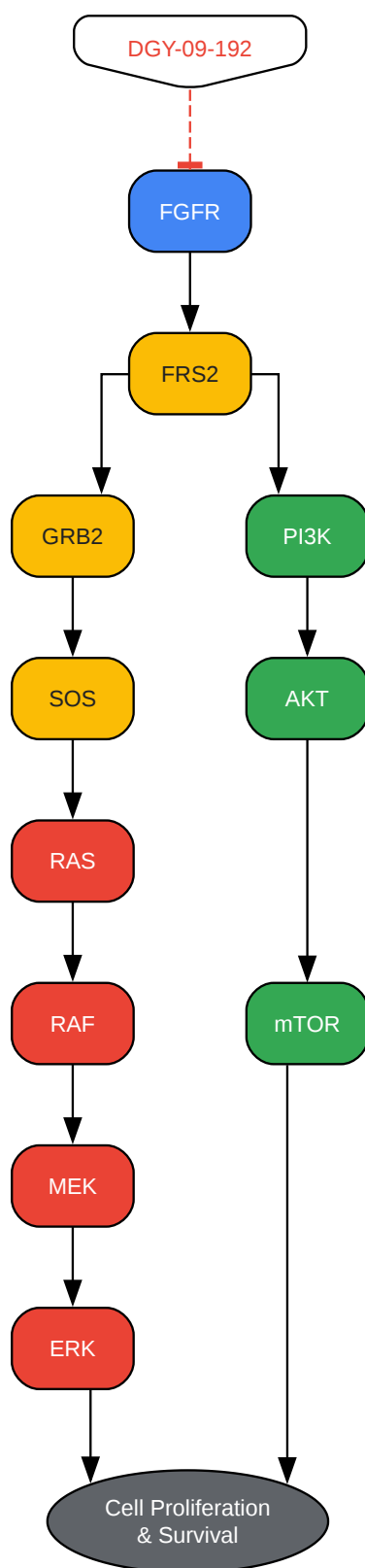
Table 2: In Vitro Degradation Activity of DGY-09-192

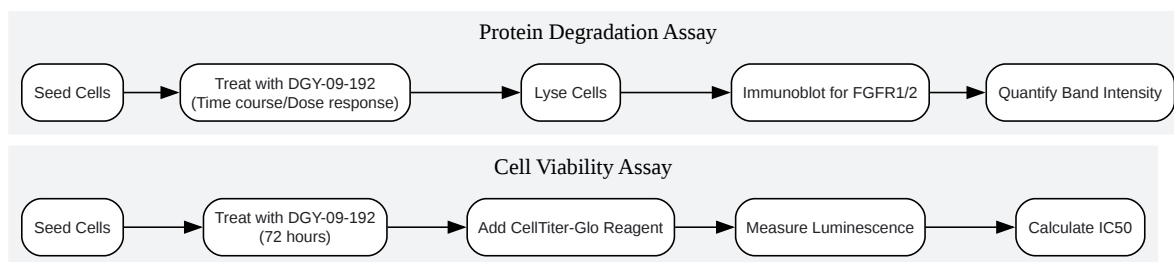
Cell Line	Target Protein	DC50 (nM)	Dmax (%)
CCLP1	FGFR1	4.35	85
KATO III	FGFR2	70	74

DC50 (concentration for 50% of maximal degradation) and Dmax (maximal degradation) were determined by immunoblot analysis after treatment with **DGY-09-192**.[\[1\]](#)[\[8\]](#)

Mandatory Visualizations







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